molecular formula C15H17F3N2O6S B2615504 Ethyl 1-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperidine-4-carboxylate CAS No. 501111-39-3

Ethyl 1-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperidine-4-carboxylate

Cat. No.: B2615504
CAS No.: 501111-39-3
M. Wt: 410.36
InChI Key: BFVVJNHKNGZYIQ-UHFFFAOYSA-N
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Description

Ethyl 1-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperidine-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of nitro, trifluoromethyl, and sulfonyl groups, along with a piperidine ring, makes it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperidine-4-carboxylate typically involves multiple steps:

    Sulfonylation: The trifluoromethylsulfonyl group is introduced via sulfonylation, often using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine.

    Piperidine Ring Formation: The piperidine ring can be constructed through a cyclization reaction, often involving the condensation of an appropriate amine with a carbonyl compound.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine, which can further participate in various reactions.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) in hydrochloric acid (HCl)

    Substitution: Chlorine (Cl2) or bromine (Br2) for halogenation, nitric acid (HNO3) for nitration

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl)

Major Products

    Reduction: Formation of the corresponding amine

    Substitution: Halogenated or nitrated derivatives

    Hydrolysis: Carboxylic acid derivative

Scientific Research Applications

Ethyl 1-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the piperidine moiety.

    Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of complex organic molecules.

    Materials Science: Its unique structure can be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the effects of nitro and sulfonyl groups on biological systems, potentially leading to the development of new drugs or biochemical tools.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate: Lacks the trifluoromethylsulfonyl group, making it less reactive in certain chemical reactions.

    Ethyl 1-(4-(trifluoromethyl)phenyl)piperidine-4-carboxylate: Lacks the nitro and sulfonyl groups, affecting its biological activity and reactivity.

    Ethyl 1-(2-nitro-4-methylphenyl)piperidine-4-carboxylate: The methyl group provides different steric and electronic properties compared to the trifluoromethylsulfonyl group.

Uniqueness

Ethyl 1-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperidine-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethylsulfonyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 1-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O6S/c1-2-26-14(21)10-5-7-19(8-6-10)12-4-3-11(9-13(12)20(22)23)27(24,25)15(16,17)18/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVVJNHKNGZYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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